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Application Notes
Pevikon block electrophoresis is a robust and effective method for the preparative separation

of serum proteins into their major fractions: albumin, alpha-globulins, beta-globulins, and

gamma-globulins. This technique utilizes Pevikon C-870, a granular, insoluble copolymer of

polyvinyl chloride and polyvinyl acetate, as the supporting medium. Its high porosity and

minimal interaction with proteins allow for the separation of significant quantities of serum,

making it an ideal choice for isolating protein fractions for further analysis or downstream

applications.

The principle of this method is based on the differential migration of charged protein molecules

in an electric field. At an alkaline pH, typically around 8.6, most serum proteins are negatively

charged and will migrate towards the anode at rates determined by their charge density and

size. The inert nature of the Pevikon block minimizes adsorptive losses and denaturation,

ensuring high recovery of biologically active proteins.

A critical step in this protocol is the thorough washing of the Pevikon C-870 to remove any

soluble impurities that could interfere with the electrophoretic separation or contaminate the

purified protein fractions.[1] Following electrophoresis, the separated protein bands within the

block are localized, and the corresponding sections of the Pevikon are physically removed.

The proteins are then eluted from the Pevikon granules for subsequent quantification and

characterization.
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Experimental Protocol
Materials and Reagents

Pevikon C-870

Barbital Buffer (pH 8.6, ionic strength 0.075)

Human Serum

Staining Solution (e.g., Ponceau S)

Destaining Solution (e.g., 5% acetic acid)

Electrophoresis apparatus (horizontal block setup)

Power supply

Glass plates for casting the block

Spatulas and scalpels

Chromatography columns or funnels for elution

Spectrophotometer for protein quantification

Preparation of the Pevikon Block
Washing the Pevikon C-870: To remove soluble contaminants, suspend the Pevikon C-870

powder in a large volume of distilled water. Stir the slurry for several hours and then allow

the Pevikon to settle. Decant the supernatant. Repeat this washing procedure at least three

times with distilled water, followed by two washes with the Barbital buffer.

Preparing the Pevikon Slurry: After the final wash, resuspend the Pevikon in fresh Barbital

buffer to create a thick, pourable slurry.

Casting the Block: Assemble the glass plate mold for the electrophoresis block. Pour the

Pevikon slurry into the mold on a level surface. Gently agitate the mold to ensure an even

and compact packing of the Pevikon granules. Allow the block to settle completely.
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Sample Application
Using a scalpel, carefully make a narrow trench in the Pevikon block at the origin (cathode

end).

Mix the serum sample with a small amount of Pevikon powder to form a paste.

Carefully apply the serum-Pevikon paste into the trench.

Electrophoresis
Place the Pevikon block in the electrophoresis chamber.

Establish contact between the ends of the block and the buffer reservoirs using filter paper

wicks soaked in Barbital buffer.

Connect the power supply and apply a constant voltage or current. A typical run condition is

approximately 3-3.5 V/cm for 16-18 hours.[2] Monitor the separation progress by observing

the migration of a marker dye if used.

Localization and Elution of Protein Fractions
After the electrophoretic run, disconnect the power supply and carefully remove the Pevikon
block from the chamber.

To visualize the protein bands, gently press a strip of filter paper onto the surface of the block

to make a replica. Stain the filter paper replica with a protein stain like Ponceau S to reveal

the location of the protein fractions.

Using the stained replica as a guide, use a scalpel to cut and collect the sections of the

Pevikon block corresponding to the albumin, alpha-globulin, beta-globulin, and gamma-

globulin fractions.

Pack each Pevikon section into a separate chromatography column or a funnel plugged with

glass wool.

Elute the proteins from the Pevikon by slowly passing Barbital buffer or a suitable saline

solution through the column. Collect the eluate in fractions.
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Quantitative Analysis
Determine the protein concentration in the eluted fractions using a spectrophotometer at 280

nm or a colorimetric protein assay (e.g., Bradford or BCA assay).

The relative amounts of each protein fraction can be calculated as a percentage of the total

protein recovered.

Data Presentation
Protein Fraction Relative Mobility

Typical Percentage of Total
Serum Protein

Albumin Highest towards the anode 55 - 65%

Alpha-1 Globulins Intermediate 2 - 5%

Alpha-2 Globulins Intermediate 7 - 13%

Beta Globulins Intermediate 8 - 14%

Gamma Globulins
Lowest towards the anode (or

migrates towards the cathode)
12 - 22%

Experimental Workflow Diagram
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Caption: Workflow for Pevikon block electrophoresis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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